N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan
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Overview
Description
N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan is a synthetic compound that combines the structural features of L-tryptophan and a sulfonyl group attached to a chlorinated and trifluoromethylated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan typically involves the reaction of L-tryptophan with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving protein-ligand interactions due to its structural similarity to natural amino acids.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the tryptophan moiety can mimic natural substrates, leading to inhibition or modulation of biological activity .
Comparison with Similar Compounds
Similar Compounds
N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Leucine: Another amino acid derivative with similar structural features.
4-Chloro-3-(Trifluoromethyl)phenyl Isocyanate: A precursor used in the synthesis of various sulfonyl derivatives.
Uniqueness
N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan is unique due to the presence of the tryptophan moiety, which imparts specific biological activity and potential therapeutic applications. Its structural features allow for diverse chemical modifications and applications in various research fields .
Properties
Molecular Formula |
C18H14ClF3N2O4S |
---|---|
Molecular Weight |
446.8 g/mol |
IUPAC Name |
(2S)-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H14ClF3N2O4S/c19-14-6-5-11(8-13(14)18(20,21)22)29(27,28)24-16(17(25)26)7-10-9-23-15-4-2-1-3-12(10)15/h1-6,8-9,16,23-24H,7H2,(H,25,26)/t16-/m0/s1 |
InChI Key |
YOZOZANENKPWEP-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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